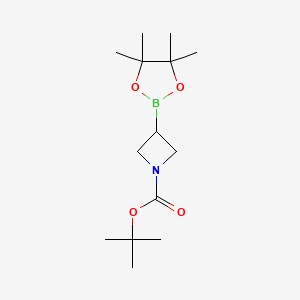
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2089277-80-3 . It has a molecular weight of 205.61 .
Molecular Structure Analysis
The IUPAC name for this compound is “3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride” and its InChI code is "1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H" .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 205.61 . Its IUPAC name is “3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride” and its InChI code is "1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H" .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride, focusing on six unique fields:
Pharmaceutical Development
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a trifluoromethyl group, enhances the metabolic stability and bioavailability of drug candidates. This compound is often used as a building block in the development of new medications targeting neurological disorders and other chronic diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the synthesis of agrochemicals, including herbicides and pesticides. The trifluoromethyl group contributes to the increased efficacy and environmental stability of these chemicals, making them more effective in pest control and crop protection .
Material Science
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials. This makes it valuable in the production of high-performance coatings, adhesives, and sealants .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of bioactive molecules. Its structural features allow for the creation of compounds with improved pharmacokinetic properties, which are crucial for the development of effective therapeutic agents .
Chemical Engineering
In chemical engineering, 3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride is used in the development of new catalytic processes. Its properties can enhance the efficiency and selectivity of catalytic reactions, which is essential for industrial applications.
Sigma-Aldrich JSTAGE ChemicalBook CymitQuimica : Sigma-Aldrich : JSTAGE : ChemicalBook : CymitQuimica
Safety and Hazards
properties
IUPAC Name |
3-methoxy-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAWVAMCGEYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride | |
CAS RN |
2089277-80-3 |
Source


|
| Record name | 3-methoxy-3-(trifluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)




![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)
![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)


